molecular formula C9H10BrNO2 B2581721 Ethyl 4-(bromomethyl)picolinate CAS No. 153994-03-7

Ethyl 4-(bromomethyl)picolinate

Cat. No.: B2581721
CAS No.: 153994-03-7
M. Wt: 244.088
InChI Key: RCCHLEICDBVAAA-UHFFFAOYSA-N
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Description

Ethyl 4-(bromomethyl)picolinate is an organic compound with the chemical formula C9H10BrNO2. It is a derivative of picolinic acid, where the ethyl ester is substituted with a bromomethyl group at the 4-position of the pyridine ring.

Preparation Methods

Mechanism of Action

The mechanism of action of ethyl 4-(bromomethyl)picolinate largely depends on its reactivity with various nucleophiles and electrophiles. The bromomethyl group is highly reactive, allowing for the formation of diverse chemical bonds. This reactivity is exploited in organic synthesis to introduce functional groups into molecules, thereby modifying their chemical and biological properties .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(chloromethyl)picolinate
  • Ethyl 4-(iodomethyl)picolinate
  • Methyl 4-(bromomethyl)picolinate

Uniqueness

This compound is unique due to the presence of the bromomethyl group, which is more reactive than the chloromethyl group but less reactive than the iodomethyl group. This balance of reactivity makes it a versatile intermediate in organic synthesis, allowing for selective functionalization under controlled conditions .

Properties

IUPAC Name

ethyl 4-(bromomethyl)pyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c1-2-13-9(12)8-5-7(6-10)3-4-11-8/h3-5H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCCHLEICDBVAAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=CC(=C1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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